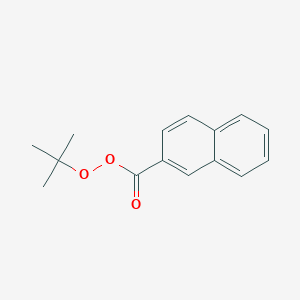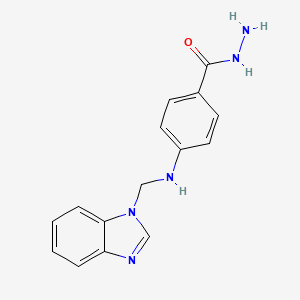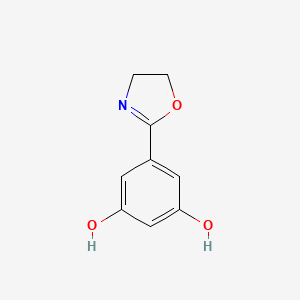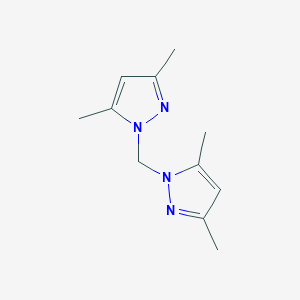
Trimethyl 3-methylbutane-1,2,4-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl 3-methylbutane-1,2,4-tricarboxylate is an organic compound with the molecular formula C11H18O6. It is a tricarboxylate ester, meaning it contains three ester functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethyl 3-methylbutane-1,2,4-tricarboxylate can be synthesized through the esterification of 3-methylbutane-1,2,4-tricarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid with methanol and a strong acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl 3-methylbutane-1,2,4-tricarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using water or aqueous solutions of acids or bases.
Reduction: Commonly carried out using lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions to replace the ester groups.
Major Products Formed
Hydrolysis: 3-methylbutane-1,2,4-tricarboxylic acid.
Reduction: 3-methylbutane-1,2,4-triol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Trimethyl 3-methylbutane-1,2,4-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which trimethyl 3-methylbutane-1,2,4-tricarboxylate exerts its effects depends on the specific reaction or application. In general, the ester groups can undergo hydrolysis, reduction, or substitution, leading to the formation of various products. The molecular targets and pathways involved vary depending on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Trimethyl 1,2,4-butanetricarboxylate: Similar structure but with different substitution patterns.
Trimethyl 1,2,4-benzenetricarboxylate: Contains a benzene ring instead of a butane backbone.
Trimethyl 3-methylbutane-1,2,3-tricarboxylate: Differing in the position of the carboxylate groups.
Uniqueness
Trimethyl 3-methylbutane-1,2,4-tricarboxylate is unique due to its specific arrangement of ester groups and the presence of a methyl group on the butane backbone. This unique structure imparts distinct reactivity and properties compared to other similar compounds.
Propiedades
Número CAS |
34611-51-3 |
|---|---|
Fórmula molecular |
C11H18O6 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
trimethyl 3-methylbutane-1,2,4-tricarboxylate |
InChI |
InChI=1S/C11H18O6/c1-7(5-9(12)15-2)8(11(14)17-4)6-10(13)16-3/h7-8H,5-6H2,1-4H3 |
Clave InChI |
PBIGNECNPJTSOK-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)OC)C(CC(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]-](/img/structure/B14686459.png)




![[2-(2-Phenylethyl)phenyl]acetonitrile](/img/structure/B14686494.png)





